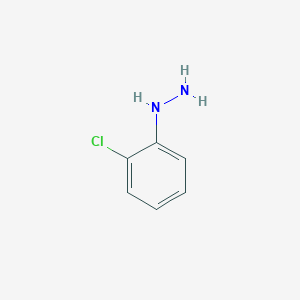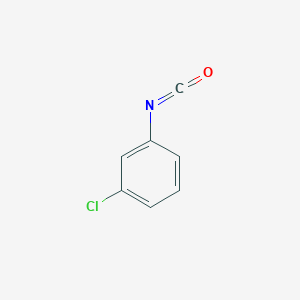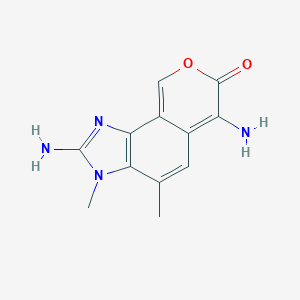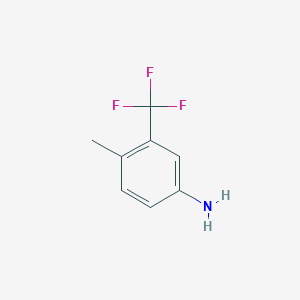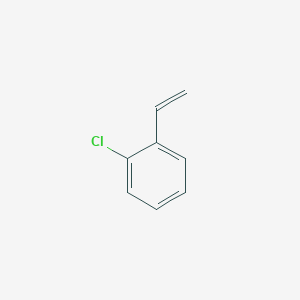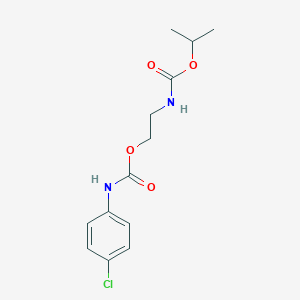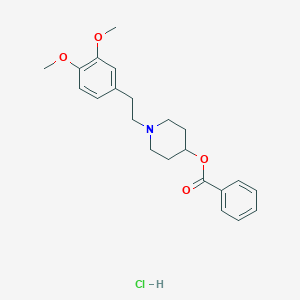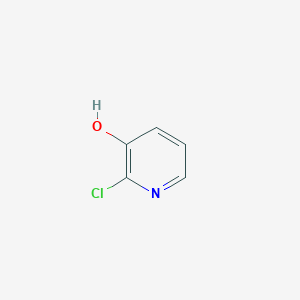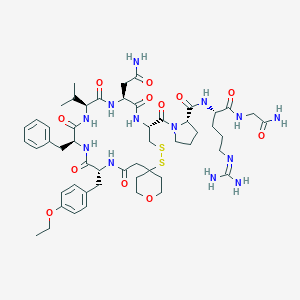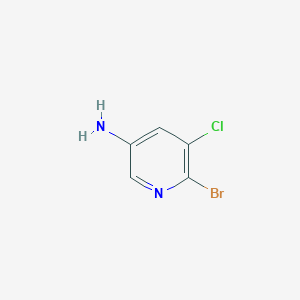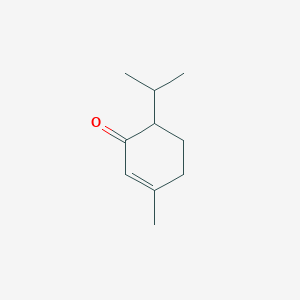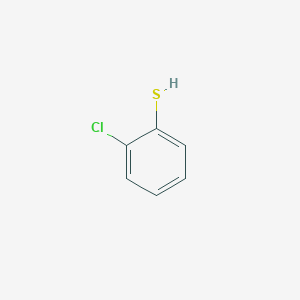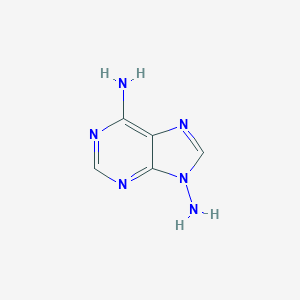
9H-Purine-6,9-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.
作用机制
DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.
生化和生理效应
DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.
实验室实验的优点和局限性
DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
未来方向
Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.
合成方法
DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.
科学研究应用
DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.
属性
CAS 编号 |
137062-87-4 |
|---|---|
产品名称 |
9H-Purine-6,9-diamine |
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC 名称 |
purine-6,9-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |
InChI 键 |
PMYVWIREDVGFIM-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
同义词 |
9H-Purine-6,9-diamine (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



